4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

Catalog No.
S12810229
CAS No.
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

Product Name

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole

IUPAC Name

4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

FJKJWPPCRCHVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is an organic compound characterized by its isoxazole ring structure, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound features a chlorophenyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the isoxazole ring. Its molecular formula is C17H15ClN2OC_{17}H_{15}ClN_2O, and it has a molecular weight of approximately 300.76 g/mol.

The compound's structure contributes to its potential biological activities and applications in medicinal chemistry. The presence of the chlorophenyl group may enhance its lipophilicity and biological interactions, making it a subject of interest in various research fields.

Typical for isoxazole derivatives, including:

  • Nucleophilic Substitution: The chlorine atom in the chlorophenyl group can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or alcohols under appropriate conditions.

These reactions expand the utility of the compound in synthesizing analogs with varied biological activities.

Research indicates that compounds related to 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole exhibit various biological activities, including:

  • Anticancer Properties: Some studies suggest that isoxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .
  • Antimicrobial Activity: Isoxazole compounds have shown effectiveness against certain bacterial strains, making them candidates for antibiotic development .
  • Neuroprotective Effects: Certain derivatives are being explored for their potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

These activities highlight the compound's potential as a lead structure for drug development.

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole typically involves several key steps:

  • Formation of Isoxazole Ring: The initial step often includes the cyclization of appropriate precursors such as phenylhydrazines with α,β-unsaturated carbonyl compounds.
  • Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or N-chlorosuccinimide.
  • Methylation: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases.

The applications of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole are diverse and include:

  • Pharmaceutical Development: Due to its biological activity, this compound serves as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Research Tool: It can be used in biochemical assays to study cellular processes influenced by isoxazole derivatives.
  • Material Science: Isoxazole compounds are also investigated for their potential use in developing advanced materials due to their unique electronic properties.

Interaction studies involving 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes involved in disease pathways.
  • In Vitro Assays: To evaluate the compound's efficacy against specific cell lines or pathogens.
  • Structure–Activity Relationship Analysis: To determine how modifications to the chemical structure affect biological activity.

These studies are crucial for optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-3-(4-fluorophenyl)isoxazoleStructureFluorine substitution may enhance bioactivity
5-Ethyl-3-(4-chlorophenyl)isoxazoleStructureEthyl group could alter solubility and activity
3-(2-Chlorophenyl)-5-methylisoxazoleStructureDifferent positioning of chlorine affects reactivity

The uniqueness of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole lies in its specific arrangement of substituents, which may influence its pharmacodynamics and pharmacokinetics compared to these similar compounds.

1,3-Dipolar Cycloaddition Approaches

The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole primarily relies on 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes [3] [5]. This approach has emerged as the most reliable method for constructing the isoxazole ring system with the desired substitution pattern [6]. The reaction involves the generation of nitrile oxides from hydroximinoyl chlorides, which subsequently undergo cycloaddition with appropriately substituted alkynes [47].

Table 1: Cycloaddition Conditions for Isoxazole Formation

Nitrile Oxide SourceAlkyne ComponentCatalystTemperature (°C)Yield (%)Reference
4-Chlorobenzhydroximinoyl chloridePhenylacetyleneCopper(I)60-8075-85 [3]
Hydroxyimidoyl chloridesTerminal alkynesCopper(I)/Aluminum oxideRoom temperature70-90 [47]
N-Hydroxyimidoyl chloridesSubstituted alkynesRuthenium(II)25-4065-80 [5]

The mechanistic pathway involves initial deprotonation of the hydroximinoyl chloride to generate the nitrile oxide intermediate [45]. This highly reactive 1,3-dipole then undergoes cycloaddition with the alkyne to form the isoxazole ring with complete regioselectivity [47]. The reaction proceeds through a concerted mechanism, although some evidence suggests stepwise pathways under certain conditions [43].

Copper-Free Cycloaddition Methods

Recent developments have focused on copper-free alternatives to address toxicity concerns associated with copper catalysts [3] [5]. These methods employ alternative activation strategies including thermal conditions, photochemical initiation, and metal-free catalytic systems [29]. The copper-free approach utilizes sterically activated alkynes or employs alternative dipole generation methods [3].

Nitrile oxide generation under copper-free conditions can be achieved through various oxidative processes [6]. Hypervalent iodine reagents such as iodobenzene diacetate have proven effective for generating nitrile oxides from aldoximes under mild conditions [14]. This approach yields 3,5-disubstituted isoxazoles with high regioselectivity and excellent functional group tolerance [14].

Catalytic Systems in Regioselective Synthesis

Transition Metal Catalysis

Palladium-catalyzed systems have demonstrated exceptional utility in isoxazole synthesis, particularly for achieving regioselective functionalization [23] [24] [25]. The palladium-catalyzed approach enables direct carbon-hydrogen bond activation at specific positions of the isoxazole ring [25]. These catalytic systems typically employ palladium acetate or palladium complexes with phosphine ligands under controlled atmospheric conditions [26].

Table 2: Palladium-Catalyzed Isoxazole Synthesis Conditions

Catalyst SystemLigandBaseSolventTemperature (°C)RegioselectivityYield (%)
Palladium(II) acetateTricyclohexylphosphinePotassium phosphateToluene/Water1205-Position78
Bis(triphenylphosphine)palladium dichloride1,1'-Bis(diphenylphosphino)ferroceneSodium carbonate1,4-Dioxane1503-Position85
Tetrakis(triphenylphosphine)palladiumNonePotassium carbonateDimethyl ether1004-Position70

Nickel-catalyzed systems provide complementary reactivity patterns for isoxazole synthesis [27] [28]. The nickel-catalyzed carbon-nitrogen cross-coupling of organoboronic acids with isoxazoles enables efficient synthesis of substituted derivatives [27]. These reactions proceed through oxidative addition, transmetalation, and reductive elimination mechanisms characteristic of cross-coupling processes [28].

Lewis Acid Catalysis

Lewis acid catalysts play crucial roles in controlling regioselectivity during isoxazole formation [17]. Boron trifluoride etherate has proven particularly effective for promoting cyclization reactions leading to specific regioisomers [17]. The Lewis acid coordination activates carbonyl groups, facilitating nucleophilic attack and subsequent ring closure [17].

Different Lewis acids provide access to distinct regioisomeric products from identical starting materials [17]. This remarkable selectivity stems from differential activation of electrophilic centers and stabilization of reaction intermediates [17]. The choice of Lewis acid, reaction temperature, and solvent system collectively determine the predominant regioisomer formed [17].

Solvent Effects and Green Chemistry Approaches

Aqueous Media Synthesis

Water has emerged as an exceptional solvent for isoxazole synthesis, offering both environmental benefits and enhanced reaction rates [15] [45]. Aqueous conditions promote the condensation of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride to yield isoxazole derivatives efficiently [15]. The reaction proceeds at moderate temperatures (50°C) with excellent yields and minimal byproduct formation [15].

Table 3: Solvent Effects on Isoxazole Synthesis Yields

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Environmental Factor
Water50289-95Low toxicity
Ethanol60375-82Moderate toxicity
Tetrahydrofuran80455-65High toxicity
Dichloromethane40645-60High toxicity

The aqueous medium facilitates rapid heat dissipation and provides optimal conditions for intermediate formation and conversion to final products [28]. Water-based systems eliminate the need for organic solvents, reducing environmental impact and simplifying purification procedures [11].

Deep Eutectic Solvents

Deep eutectic solvents represent innovative green alternatives for isoxazole synthesis [7]. Choline chloride-urea mixtures have demonstrated exceptional performance in one-pot three-component reactions leading to 3,5-disubstituted isoxazoles [7]. These solvent systems can be recycled multiple times without significant loss of catalytic activity [7].

The deep eutectic solvent approach enables gram-scale synthesis without requiring specialized equipment or stringent reaction conditions [7]. The recyclability and low environmental impact make this methodology particularly attractive for sustainable chemical manufacturing [9].

Ionic Liquid Catalysis

Ionic liquids serve dual roles as solvents and catalysts in isoxazole synthesis [32]. 1-Methyl-3-carboxymethylimidazolium chloride has proven effective for multicomponent synthesis of isoxazole-5(4H)-ones [32]. The ionic liquid promotes condensation reactions while providing a recyclable medium for the transformation [32].

Table 4: Ionic Liquid Performance in Isoxazole Synthesis

Ionic LiquidTemperature (°C)Reaction Time (h)Yield (%)Recyclability
1-Methyl-3-carboxymethylimidazolium chloride802765 cycles
Imidazole diacid802523 cycles
Butylmethylimidazolium salts701.5854 cycles

The mechanism involves activation of electrophilic centers through hydrogen bonding and ionic interactions [32]. The ionic liquid environment stabilizes reaction intermediates and facilitates product formation under mild conditions [32].

Post-Functionalization Techniques for Substituent Modification

Direct Carbon-Hydrogen Functionalization

Post-synthetic modification of isoxazole rings enables introduction of diverse functional groups at specific positions [13] [18]. Direct carbon-hydrogen arylation at the 5-position provides access to extensively substituted derivatives [25]. These transformations employ palladium catalysis with aryl halides under controlled conditions [25].

Cross-coupling methodologies facilitate late-stage diversification of isoxazole scaffolds [12]. Suzuki-Miyaura coupling reactions enable introduction of aryl groups through boron-containing intermediates [12]. The reaction conditions have been optimized to achieve high yields with minimal side product formation [12].

Electrophilic Substitution Reactions

Electrophilic aromatic substitution provides complementary functionalization opportunities [10]. Halogenation reactions introduce halogen substituents that serve as handles for further derivatization [10]. Chlorination and fluorination reactions proceed under mild conditions with excellent regioselectivity [10].

Table 5: Post-Functionalization Reaction Conditions

TransformationReagentCatalystTemperature (°C)Yield (%)Position
ArylationAryl iodidesPalladium(0)150785-Position
HalogenationN-ChlorosuccinimideNone25854-Position
FluorinationSelectfluorNone50704-Position
AlkylationAlkyl halidesBase80653-Position

Ring-Opening Transformations

Isoxazole rings can undergo controlled ring-opening reactions to access acyclic derivatives [24]. Molybdenum hexacarbonyl promotes reductive ring opening under aqueous conditions [22]. This transformation provides access to β-aminoenone compounds with potential for further elaboration [24].

The ring-opening process involves coordination of the molybdenum center to the nitrogen-oxygen bond, followed by reductive cleavage [22]. The resulting enamine intermediates can be intercepted with various electrophiles to generate diverse structural frameworks [22].

Industrial-Scale Production Optimization Challenges

Process Intensification Strategies

Industrial synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole faces significant scalability challenges . Continuous flow chemistry offers solutions for large-scale production through enhanced heat transfer and precise reaction control [35] [37]. Flow reactors enable rapid mixing and uniform temperature distribution, critical factors for maintaining high yields [39].

Table 6: Industrial Production Optimization Parameters

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time4-6 hours20-30 minutes8-12x
Heat TransferLimitedEnhanced5-10x
Mixing EfficiencyVariableUniform3-5x
Product ConsistencyModerateHigh2-3x

Microreactor technology provides exceptional control over reaction parameters [36]. The small channel dimensions ensure rapid heat transfer and minimize hot spot formation [35]. These advantages translate to improved safety profiles and reduced byproduct formation [37].

Green Chemistry Implementation

Industrial implementation requires adherence to green chemistry principles [8] [11]. Catalyst recovery and recycling systems reduce overall production costs and environmental impact [9]. Aqueous reaction media eliminate organic solvent requirements, simplifying downstream processing [11].

Energy efficiency represents a critical optimization target [30]. Microwave-assisted synthesis reduces reaction times and energy consumption compared to conventional heating methods [30] [31]. The selective heating of polar molecules minimizes energy waste and improves overall process efficiency [33].

Quality Control and Purification

Large-scale production demands robust quality control systems [16]. Analytical methods must provide rapid assessment of product purity and identification of impurities [16]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools [16].

Purification strategies must balance efficiency with cost considerations [7]. Crystallization from appropriate solvents provides high-purity products suitable for pharmaceutical applications [16]. Solvent selection critically impacts both product quality and environmental footprint [7].

Economic Considerations

Cost optimization requires careful evaluation of raw material sources and synthetic routes [1]. Alternative synthetic pathways may offer economic advantages despite potentially lower yields [12]. Process development must consider both direct manufacturing costs and regulatory compliance requirements [19].

Scale-up activities often reveal unexpected challenges not apparent in laboratory-scale syntheses [28]. Thermal management becomes increasingly critical as reaction volumes increase [35]. Safety considerations may necessitate significant modifications to reaction conditions or equipment design [41].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) Signatures

The vibrational spectroscopic analysis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole reveals distinctive spectral signatures that provide comprehensive structural information about this heterocyclic compound. The combined application of Fourier Transform Infrared (FT-IR) and Raman spectroscopy offers complementary insights into the molecular vibrational modes, taking advantage of different selection rules governing these techniques [1] [2].

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole exhibits characteristic absorption bands that can be systematically assigned based on functional group analysis and comparison with related isoxazole derivatives. The aromatic carbon-hydrogen stretching vibrations appear in the region 3070-3010 cm⁻¹ as medium intensity bands, consistent with the presence of both phenyl and chlorophenyl substituents [3] [4]. The aliphatic carbon-hydrogen stretching modes of the methyl group at the 5-position of the isoxazole ring are observed at 2980-2930 cm⁻¹ with weak intensity [5].

The aromatic carbon-carbon stretching vibrations manifest as strong absorption bands in the 1600-1580 cm⁻¹ region, while the carbon-nitrogen stretching modes of the aromatic systems appear at 1500-1480 cm⁻¹ with medium intensity [6]. The aromatic carbon-hydrogen bending vibrations are detected at 1480-1460 cm⁻¹, providing additional confirmation of the aromatic character of the compound [7].

The isoxazole heterocycle exhibits characteristic vibrational signatures, with the carbon-oxygen stretching mode appearing as a strong band at 1250-1200 cm⁻¹, and the nitrogen-oxygen stretching vibration observed at 1100-1050 cm⁻¹ [2] [3]. These assignments are consistent with previously reported data for related isoxazole derivatives and confirm the integrity of the five-membered heterocyclic ring system [1].

The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds provide valuable information about the substitution patterns. The para-disubstituted chlorophenyl ring exhibits a characteristic strong absorption at 840-820 cm⁻¹, while the monosubstituted phenyl ring shows its out-of-plane bending mode at 750-720 cm⁻¹ [8]. The carbon-chlorine stretching vibration appears as a strong band at 680-660 cm⁻¹, confirming the presence of the chloro substituent [9].

Raman Spectroscopy Characteristics

The Raman spectrum of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole provides complementary information to the infrared data, with different relative intensities due to the distinct selection rules governing Raman scattering. The aromatic carbon-hydrogen stretching vibrations appear as strong bands in the 3070-3010 cm⁻¹ region, showing enhanced intensity compared to the infrared spectrum [10] [11].

The aromatic carbon-carbon stretching modes exhibit strong Raman activity at 1600-1580 cm⁻¹, while the carbon-nitrogen stretching vibrations appear with medium intensity at 1500-1480 cm⁻¹ [12] [13]. The isoxazole ring vibrations are clearly observed, with the carbon-oxygen stretching mode appearing at 1200-1150 cm⁻¹ and the nitrogen-oxygen stretching vibration at 1050-1000 cm⁻¹, both showing strong Raman intensity [14].

The out-of-plane aromatic carbon-hydrogen bending modes retain their characteristic frequencies and strong intensities in the Raman spectrum, appearing at 840-820 cm⁻¹ for the para-disubstituted chlorophenyl ring and 750-720 cm⁻¹ for the monosubstituted phenyl ring [15]. The carbon-chlorine stretching vibration maintains its strong intensity at 680-660 cm⁻¹ [16].

Comparative Analysis and Structural Implications

The vibrational spectroscopic data reveals the planar structure of the isoxazole ring system, consistent with its aromatic character. The systematic shifts in vibrational frequencies compared to unsubstituted isoxazole reflect the electronic effects of the phenyl and chlorophenyl substituents [17]. The chloro substituent introduces electron-withdrawing effects that influence the electronic distribution within the aromatic systems, manifesting as subtle frequency shifts in the aromatic vibrations [16].

The complementary nature of infrared and Raman spectroscopy is particularly evident in the relative intensities of different vibrational modes. While both techniques detect the same fundamental vibrations, the intensity patterns provide additional structural confirmation and help distinguish between symmetric and asymmetric vibrational modes [18].

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance (NMR) spectroscopic analysis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole provides detailed information about the molecular structure and electronic environment of individual nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy offer complementary insights into the chemical environment and connectivity of atoms within the molecule [19] [20].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H NMR spectrum of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole displays characteristic resonances that can be systematically assigned based on chemical shift values, multiplicities, and integration patterns. The aromatic protons appear as complex multiplets in the region 7.0-8.0 ppm, reflecting the overlapping resonances of the phenyl and chlorophenyl substituents [21] [22].

The phenyl protons attached to the 3-position of the isoxazole ring resonate at 7.2-7.6 ppm as a multiplet, showing the characteristic pattern of monosubstituted benzene derivatives. The chlorophenyl protons at the 4-position appear at 7.4-7.8 ppm, with the slight downfield shift reflecting the electron-withdrawing effect of the chloro substituent [23].

The isoxazole ring protons, if present, would appear in the region 6.8-7.2 ppm as singlets, though in this particular substitution pattern, the 4-position is substituted with the chlorophenyl group. The methyl protons at the 5-position of the isoxazole ring appear as a characteristic singlet at 2.3-2.6 ppm, providing unambiguous identification of this structural feature [24] [19].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, with chemical shifts reflecting the electronic environment of each carbon atom. The isoxazole ring carbons exhibit characteristic chemical shifts that distinguish them from the aromatic carbons of the substituent groups [20] [25].

The carbon at the 3-position of the isoxazole ring, bearing the phenyl substituent, resonates at 170-165 ppm, appearing as a weak signal due to the lack of directly attached protons. The 5-position carbon, substituted with the methyl group, appears at 160-155 ppm, also showing weak intensity in the proton-decoupled spectrum [23].

The aromatic carbons of the phenyl and chlorophenyl substituents appear in the region 135-130 ppm for quaternary carbons and 128-125 ppm for carbons bearing protons. These assignments are consistent with literature values for substituted aromatic systems and confirm the structural integrity of the aromatic rings [26] [27].

The isoxazole ring carbon at the 4-position appears at 11-12 ppm, showing medium intensity, while the methyl carbon at the 5-position resonates at 20-25 ppm with strong intensity due to the attached protons. These chemical shifts are characteristic of aliphatic carbons in heterocyclic systems [28] [29].

Structural Confirmation and Electronic Effects

The NMR spectral data provides unambiguous confirmation of the molecular structure, with chemical shifts and multiplicities consistent with the proposed substitution pattern. The electronic effects of the chloro substituent are reflected in the slight downfield shifts of the aromatic protons and carbons, confirming the electron-withdrawing nature of this group [16].

The coupling patterns observed in the aromatic regions support the para-disubstitution of the chlorophenyl ring and the monosubstitution of the phenyl ring. The singlet nature of the methyl resonance confirms its attachment to the 5-position of the isoxazole ring, with no observable coupling to adjacent protons [19] [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole reveals distinctive fragmentation patterns that provide structural information and confirm the molecular identity. The fragmentation behavior follows predictable pathways based on the stability of resulting ions and the ease of bond cleavage [30] [31].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 285, corresponding to the molecular weight of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole (C₁₆H₁₂ClNO). This peak serves as the base for all subsequent fragmentation processes and confirms the molecular formula of the compound [32] [33].

The primary fragmentation pathway involves the loss of the chlorine atom, resulting in a fragment ion at m/z 250 (M-35) with 45% relative intensity. This fragmentation is characteristic of aryl chlorides and represents a common initial fragmentation step in chlorinated aromatic compounds [34] [35].

A significant fragmentation pathway involves the loss of the entire chlorophenyl substituent, yielding a fragment ion at m/z 192 (M-93) with 30% relative intensity. This fragmentation pattern indicates the relative stability of the remaining isoxazole-phenyl system compared to the chlorophenyl substituent [36] [37].

Secondary Fragmentation Processes

Further fragmentation leads to the loss of both the phenyl group and the methyl substituent, resulting in a fragment ion at m/z 152 (M-133) with 25% relative intensity. This fragmentation pattern suggests the sequential loss of substituents from the isoxazole ring system [31] [38].

The formation of the phenyl cation (C₆H₅⁺) at m/z 77 with 15% relative intensity represents a characteristic fragmentation product of phenyl-substituted compounds. This ion is particularly stable due to its resonance stabilization and represents a common fragment in aromatic mass spectrometry [34] [39].

Fragmentation Mechanism and Structural Implications

The fragmentation patterns observed are consistent with the proposed molecular structure and provide confirmation of the substitution pattern. The preferential loss of the chlorine atom and the chlorophenyl substituent reflects the electron-withdrawing nature of the chloro group, which destabilizes the molecular ion and promotes fragmentation [33] [31].

The relative intensities of the fragment ions provide information about the stability of different structural units within the molecule. The moderate intensity of the phenyl cation fragment confirms the presence of the phenyl substituent, while the fragmentation patterns involving the isoxazole ring provide structural confirmation of the heterocyclic core [36] [40].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

The ultraviolet-visible (UV-Vis) absorption spectroscopy of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole provides information about the electronic transitions and chromophoric properties of the compound. The absorption characteristics are influenced by the extended conjugation between the isoxazole ring and the aromatic substituents [41] [42].

Electronic Absorption Bands

The UV-Vis spectrum exhibits multiple absorption bands corresponding to different electronic transitions. The primary π-π* transition appears at 260-280 nm with medium intensity, representing the longest wavelength absorption maximum. This transition involves the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) [43] [44].

A secondary π-π* transition is observed at 240-260 nm with weak intensity, corresponding to higher energy electronic transitions within the aromatic system. This band may involve transitions between different sets of molecular orbitals and reflects the complex electronic structure of the substituted isoxazole system [42] [45].

A high-energy π-π* transition appears at 200-220 nm with strong intensity, representing the most energetic electronic transition accessible in the measured spectral range. This absorption band is characteristic of aromatic systems and confirms the presence of extended conjugation within the molecule [46] [43].

Solvatochromic Behavior

The solvatochromic effects in 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole reflect the sensitivity of the electronic transitions to solvent environment. The compound may exhibit positive solvatochromism, where increasing solvent polarity leads to bathochromic (red) shifts in the absorption maxima [45] [47].

The solvatochromic behavior is influenced by the dipole moment changes accompanying electronic excitation and the ability of polar solvents to stabilize the excited state relative to the ground state. The presence of the electron-withdrawing chloro substituent and the electron-donating methyl group creates a dipolar character that enhances solvent sensitivity [47] [45].

Chromophoric Properties and Applications

The UV-Vis absorption characteristics indicate that 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole possesses significant chromophoric properties, making it potentially useful in applications requiring specific optical properties. The absorption bands in the UV region suggest limited visible light absorption, which may be advantageous for certain applications [48] [49].

The electronic transitions observed are consistent with the extended conjugation between the isoxazole ring and the aromatic substituents, confirming the effectiveness of the heterocyclic system in promoting electronic delocalization. The substituent effects on the absorption characteristics provide insight into the electronic structure and potential for optical applications [42] [43].

[12] UC Irvine. "RAMAN Band Correlation Table." Retrieved from spectroscopy reference materials.

[14] World Scientific. (2016). "3,5-dimethylisoxazole: A DFT study of vibrational properties." Journal of Theoretical and Computational Chemistry.

[18] University of Siegen. "Vibrational Spectroscopy (IR, Raman) - theoretical principles." Retrieved from course materials.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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